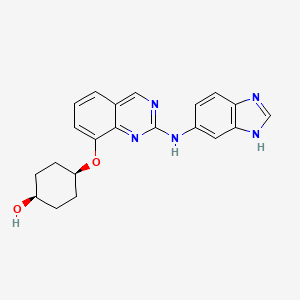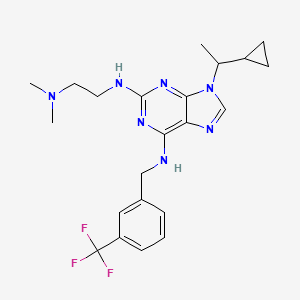
NI-42
Overview
Description
It is a potent inhibitor of the bromodomain of BRPF1, BRPF2, and BRPF3, with excellent selectivity over non-class IV bromodomain proteins . The compound has shown significant potential in epigenetic research due to its ability to modulate the activity of these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NI-42 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the basic skeleton of this compound.
Functionalization: Introduction of functional groups such as cyano and sulfonamide groups to enhance the inhibitory activity. This step often requires the use of reagents like cyanogen bromide and sulfonyl chlorides under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves:
Batch reactors: Suitable for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Ideal for large-scale production, offering advantages in terms of efficiency, consistency, and safety.
Chemical Reactions Analysis
Types of Reactions: NI-42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and selectivity.
Scientific Research Applications
NI-42 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the function of bromodomain and PHD finger-containing proteins.
Biology: Helps in understanding the role of BRPFs in gene regulation and chromatin remodeling.
Medicine: Potential therapeutic applications in diseases where BRPFs are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways.
Mechanism of Action
NI-42 exerts its effects by inhibiting the bromodomain of BRPF1, BRPF2, and BRPF3. The mechanism involves:
Binding to the bromodomain: this compound binds to the acetyl-lysine recognition pocket of the bromodomain, preventing the interaction with acetylated histones.
Disruption of protein function: This binding disrupts the normal function of BRPFs, leading to changes in gene expression and chromatin structure.
Molecular targets and pathways: The primary targets are the bromodomains of BRPF1, BRPF2, and BRPF3, which play crucial roles in epigenetic regulation.
Comparison with Similar Compounds
NI-42 is unique in its selectivity and potency compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known bromodomain inhibitor with broader activity but less selectivity for BRPFs.
I-BET762: Another bromodomain inhibitor with different selectivity profiles.
PFI-1: A selective inhibitor of BRD4, with limited activity against BRPFs.
This compound stands out due to its high selectivity for BRPFs and its potential for use in targeted epigenetic therapies .
Properties
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVCSXFOQPYKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
